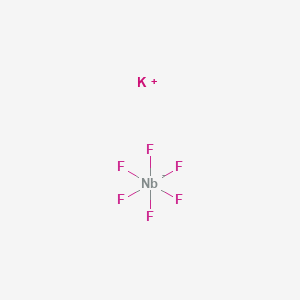

Potassium hexafluoroniobate(1-)

Übersicht

Beschreibung

Potassium hexafluoroniobate(1-) is a type of inorganic salt that has been widely studied in recent years due to its unique properties and potential applications in various scientific fields. It is composed of potassium ions and hexafluoroniobate anions, and is commonly referred to as KFNO.

Wissenschaftliche Forschungsanwendungen

Agricultural Research and Crop Improvement

Research in agriculture underscores the critical role of potassium (K) in enhancing crop nutrition, growth, and resilience to environmental stresses. Studies have demonstrated that potassium significantly improves plant stress tolerance, including disease resistance and drought tolerance, by facilitating vital physiological processes (Römheld & Kirkby, 2010). This highlights the broader implications of potassium-related compounds, like potassium hexafluoroniobate(1-), in agricultural research, potentially offering novel approaches to fertilization and plant stress management.

Energy Storage and Battery Technology

In the realm of energy storage, potassium-containing compounds have been explored for their potential in improving battery technologies. For instance, research on potassium-ion batteries has identified materials that could significantly enhance battery performance, suggesting that potassium hexafluoroniobate(1-) could have applications in developing more efficient, cost-effective energy storage solutions (He et al., 2018; Hagos et al., 2019).

Advanced Materials and Chemical Synthesis

Potassium hexafluoroniobate(1-) and similar compounds play a pivotal role in the synthesis of advanced materials. For example, its analogs have been utilized in the synthesis of nanostructured materials and catalysts, offering insights into the design and development of novel materials with specific properties (Zhang et al., 2018; Gray et al., 2016).

Environmental and Soil Science

In environmental science, research on potassium and its compounds, including potassium hexafluoroniobate(1-), can contribute to understanding soil chemistry and nutrient cycling. Studies have shown the importance of potassium in soil health and the potential for potassium-solubilizing bacteria to improve crop yields, highlighting the interconnectedness of potassium chemistry with environmental sustainability and agricultural productivity (Zhang & Kong, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that potassium ions play a crucial role in various biological processes, including the regulation of heart function .

Mode of Action

Potassium ions are known to be involved in the generation of action potentials in cardiac myocytes . The action potential is the result of a concerted action of inward (depolarizing) and outward (hyperpolarizing) ionic currents. The outward component is carried by K+ ions through potassium-permeable transmembrane proteins, the potassium channels .

Biochemical Pathways

Potassium ions are known to play a key role in various biochemical pathways, including those involved in cardiac function .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the behavior of a compound in the body and its impact on bioavailability .

Result of Action

Potassium ions are known to play a crucial role in maintaining the resting potential and repolarizing the membrane of cells, which is essential for the propagation of nerve impulses and the contraction of muscles .

Action Environment

Factors such as ph, temperature, and the presence of other ions can influence the action of potassium ions .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Potassium hexafluoroniobate are not well-documented. It is known that potassium, a key component of the compound, plays a crucial role in various biochemical reactions. It is involved in maintaining cell membrane potential, regulating cell volume, and facilitating nerve impulse conduction and muscle contraction . The specific enzymes, proteins, and other biomolecules that Potassium hexafluoroniobate interacts with are yet to be identified.

Cellular Effects

The cellular effects of Potassium hexafluoroniobate are largely unknown due to the lack of comprehensive studies. Potassium, a component of the compound, is known to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Potassium ions, however, are known to interact with various biomolecules, potentially influencing enzyme activation or inhibition and changes in gene expression .

Metabolic Pathways

Potassium, however, is known to be involved in several metabolic processes, including protein synthesis and carbohydrate metabolism .

Transport and Distribution

Potassium ions, however, are known to be transported across cell membranes via various transporters .

Eigenschaften

IUPAC Name |

potassium;hexafluoroniobium(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Nb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFPJJZQEOYRHO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Nb-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KNb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.9951 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16919-14-5 | |

| Record name | Niobate(1-), hexafluoro-, potassium (1:1), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16919-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium hexafluoroniobate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hexafluoroniobate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.